molecular formula C6H6OS4 B14289829 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- CAS No. 118148-18-8

1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-

Cat. No.: B14289829
CAS No.: 118148-18-8
M. Wt: 222.4 g/mol
InChI Key: QVNLBDIQCOVMAW-UHFFFAOYSA-N
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Description

1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two dithiolane rings fused to a dithiin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- typically involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes. This reaction forms the 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-thione intermediate, which can then be further modified . The reaction conditions often include the use of radical initiators such as azobis(isobutyronitrile) (AIBN) and solvents like ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Halogenating Agents: SO2Cl2, Cl2, XeF2

    Radical Initiators: AIBN

    Solvents: Ether

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- involves its ability to participate in electrophilic and radical reactions. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable intermediates and products through the formation of sulfur-sulfur bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- is unique due to its fused ring structure, which imparts specific electronic properties and reactivity. This makes it a valuable compound for the development of new materials and the study of sulfur-containing heterocycles.

Properties

CAS No.

118148-18-8

Molecular Formula

C6H6OS4

Molecular Weight

222.4 g/mol

IUPAC Name

5-methyl-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one

InChI

InChI=1S/C6H6OS4/c1-3-2-8-4-5(9-3)11-6(7)10-4/h3H,2H2,1H3

InChI Key

QVNLBDIQCOVMAW-UHFFFAOYSA-N

Canonical SMILES

CC1CSC2=C(S1)SC(=O)S2

Origin of Product

United States

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